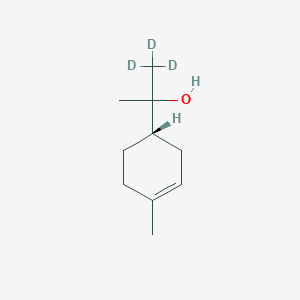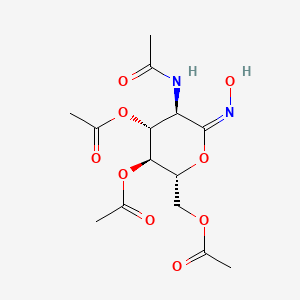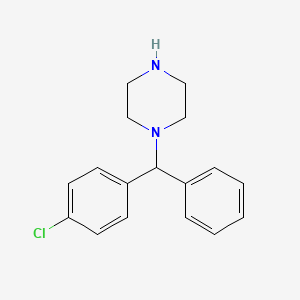
alpha-TERPINEOL (PROPYL METHYL-D3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-TERPINEOL (PROPYL METHYL-D3) is a stable isotope-labeled compound, specifically a deuterated form of alpha-terpineol. It is a monoterpenoid alcohol with the molecular formula C10H15D3O and a molecular weight of 157.27 . This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
Target of Action
Alpha-Terpineol-d3, also known as 1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol, is a deuterium-labeled form of Alpha-Terpineol . Alpha-Terpineol is a tertiary monoterpenoid alcohol that has been found to have a wide range of biological applications . It has been reported to exhibit strong antimicrobial activity against various bacteria . The primary targets of Alpha-Terpineol-d3 are likely to be similar to those of its non-deuterated form, Alpha-Terpineol .
Mode of Action
Alpha-Terpineol-d3 interacts with its targets in a manner that leads to various biological effects. For instance, it has been reported that Alpha-Terpineol can induce cell cycle arrest and apoptosis in a dose- and time-dependent manner . The hydroxyl group of Alpha-Terpineol-d3 may form glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO−, affecting membrane function and contributing to the death of bacteria .
Biochemical Pathways
Alpha-Terpineol-d3 is likely to affect several biochemical pathways. For example, it has been reported that the antinociceptive effect of Alpha-Terpineol is mediated through a channel pathway . Furthermore, Alpha-Terpineol has been found to impair electron transport in the cytoplasmic membrane, inducing reactive oxygen species accumulation .
Pharmacokinetics
The introduction of deuterium into a drug molecule can potentially affect its pharmacokinetic and metabolic profiles
Result of Action
The molecular and cellular effects of Alpha-Terpineol-d3’s action are likely to be diverse, given the wide range of biological activities attributed to Alpha-Terpineol . For instance, it has been reported that treatment with Alpha-Terpineol can lead to cell cycle arrest and apoptosis . Moreover, the interaction between the hydroxyl group of Alpha-Terpineol-d3 and bacteria can affect membrane function, contributing to the death of bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-TERPINEOL (PROPYL METHYL-D3) can be synthesized through the chemical hydration of alpha-pinene or turpentine . The process involves the addition of water to the double bond of alpha-pinene, resulting in the formation of alpha-terpineol. The deuterated form is obtained by using deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of alpha-TERPINEOL (PROPYL METHYL-D3) typically involves the biotransformation of monoterpenes such as limonene, alpha-pinene, and beta-pinene using microbial processes . This method is preferred due to its efficiency and the ability to produce high yields of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-TERPINEOL (PROPYL METHYL-D3) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terpineol oxide.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include terpineol oxide, various alcohol derivatives, and substituted terpineol compounds .
Applications De Recherche Scientifique
Alpha-TERPINEOL (PROPYL METHYL-D3) has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Alpha-TERPINEOL (PROPYL METHYL-D3) is unique compared to other similar compounds due to its deuterated form, which provides distinct advantages in research applications. Similar compounds include:
Alpha-terpineol: The non-deuterated form, widely used in the flavors and fragrances industry.
Beta-terpineol: Another isomer with similar properties but less common in nature.
Gamma-terpineol: Less frequently found in nature and used in specific applications.
Delta-terpineol: Similar to gamma-terpineol, with limited natural occurrence.
Alpha-TERPINEOL (PROPYL METHYL-D3) stands out due to its stable isotope labeling, making it valuable for precise analytical and research purposes.
Propriétés
Numéro CAS |
203633-12-9 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
157.27 g/mol |
Nom IUPAC |
1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3 |
Clé InChI |
WUOACPNHFRMFPN-BMSJAHLVSA-N |
SMILES |
CC1=CCC(CC1)C(C)(C)O |
SMILES isomérique |
[2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)O |
Point d'ébullition |
218-221 °C |
Color/Form |
Colorless solid Pure alpha-isomer is white, crystalline powde |
Densité |
0.935 at 20 °C/20 °C 0.930-0.936 |
melting_point |
35-40 °C Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C |
Description physique |
Liquid; Liquid, Other Solid Liquid White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline] Liquid; [Sigma-Aldrich MSDS] colourless, viscous liquid with a lilac-like odou |
Pureté |
95% min. |
Numéros CAS associés |
68540-43-2 (hydrochloride salt) |
Solubilité |
1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL Very soluble in benzene, acetone Very soluble in alcohol, ether In water, 7100 mg/L at 25 °C slightly soluble in glycerol and water 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) |
Synonymes |
alpha - Terpineol - d3 |
Pression de vapeur |
0.04 [mmHg] 0.03 [mmHg] VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/ 0.0423 mm Hg at 24 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-1,3-benzodioxole (E/Z Mixture)](/img/new.no-structure.jpg)

![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)
